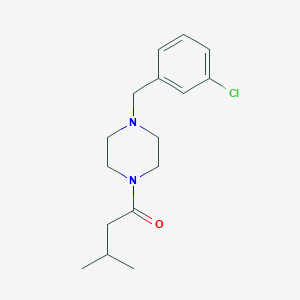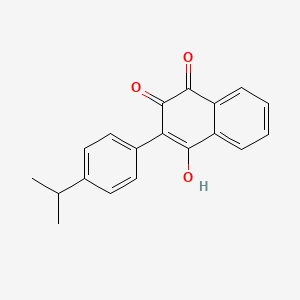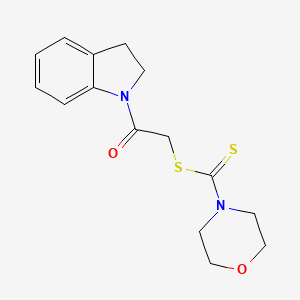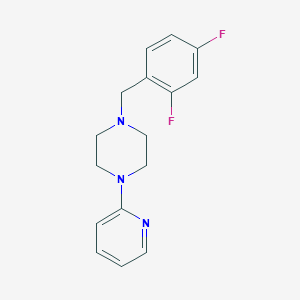
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative and has been synthesized through several methods.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, it has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have antimicrobial activity against several types of bacteria. However, the compound has also been found to have cytotoxic effects on normal cells, which may limit its use as a potential drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is its potential use as a drug candidate. It has been found to exhibit significant activity against several types of cancer cells and has been suggested as a potential anticancer drug. Additionally, it has been shown to have antimicrobial activity and has been studied for its potential use as an antibiotic. However, the compound has also been found to have cytotoxic effects on normal cells, which may limit its use as a potential drug candidate.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine. One of the major areas of research is the development of more efficient and reliable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a drug candidate. Moreover, the compound's potential use as an antibiotic needs to be further explored. Finally, the cytotoxic effects of the compound on normal cells need to be addressed in future studies.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized through several methods and has been extensively studied for its potential use as a drug candidate and antibiotic. However, the compound's cytotoxic effects on normal cells need to be addressed in future studies. Overall, the study of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has significant potential for the development of new drugs and antibiotics.
Métodos De Síntesis
The synthesis of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(3-chlorobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained through column chromatography. This method has been reported in several research articles and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential drug candidate. This compound has been found to exhibit significant activity against several types of cancer cells and has been suggested as a potential anticancer drug. Additionally, it has been shown to have antimicrobial activity and has been studied for its potential use as an antibiotic.
Propiedades
IUPAC Name |
1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)10-16(20)19-8-6-18(7-9-19)12-14-4-3-5-15(17)11-14/h3-5,11,13H,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYHHZHYLADCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B5660826.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)
![1-{5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5660867.png)


![2-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-4,6-dimethylpyrimidine](/img/structure/B5660886.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5660888.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide hydrochloride](/img/structure/B5660905.png)

![methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5660921.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5660946.png)